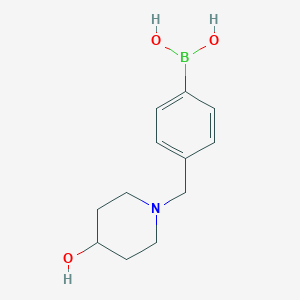
(4-((4-Hydroxypiperidin-1-yl)methyl)phenyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((4-Hydroxypiperidin-1-yl)methyl)phenyl)boronic acid is a boronic acid derivative that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a hydroxypiperidinylmethyl group. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable tool in organic synthesis and medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((4-Hydroxypiperidin-1-yl)methyl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is known for its high efficiency and functional group tolerance.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes as those used in laboratory settings. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for large-scale production. The use of continuous flow reactors and automated systems can further enhance the efficiency and yield of the production process .
化学反应分析
Types of Reactions
(4-((4-Hydroxypiperidin-1-yl)methyl)phenyl)boronic acid undergoes several types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The hydroxypiperidinylmethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include boronic esters, borates, and various substituted derivatives depending on the specific reaction conditions and reagents used .
科学研究应用
Chemistry
In chemistry, (4-((4-Hydroxypiperidin-1-yl)methyl)phenyl)boronic acid is used as a building block in organic synthesis. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing complex molecules, including pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used in the development of boron-containing drugs. Boronic acids are known for their ability to inhibit proteases and other enzymes, making them potential candidates for therapeutic applications .
Medicine
In medicine, this compound is explored for its potential use in cancer treatment. Boronic acid derivatives have shown promise in inhibiting the activity of proteasomes, which are involved in the degradation of proteins in cells .
Industry
In the industrial sector, this compound is used in the development of advanced materials and catalysts. Its unique chemical properties make it suitable for applications in polymer science and materials engineering .
作用机制
The mechanism of action of (4-((4-Hydroxypiperidin-1-yl)methyl)phenyl)boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, allowing it to inhibit the activity of enzymes such as proteases. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .
相似化合物的比较
Similar Compounds
Phenylboronic acid: Lacks the hydroxypiperidinylmethyl group, making it less versatile in certain reactions.
4-Hydroxyphenylboronic acid: Similar structure but lacks the piperidine ring, affecting its reactivity and applications.
(4-Fluoro-3-((4-hydroxypiperidin-1-yl)methyl)phenyl)boronic acid: Contains a fluorine atom, which can alter its chemical properties and biological activity.
Uniqueness
(4-((4-Hydroxypiperidin-1-yl)methyl)phenyl)boronic acid stands out due to its unique combination of a boronic acid group and a hydroxypiperidinylmethyl group. This structure provides a balance of reactivity and stability, making it suitable for a wide range of applications in research and industry .
属性
分子式 |
C12H18BNO3 |
|---|---|
分子量 |
235.09 g/mol |
IUPAC 名称 |
[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]boronic acid |
InChI |
InChI=1S/C12H18BNO3/c15-12-5-7-14(8-6-12)9-10-1-3-11(4-2-10)13(16)17/h1-4,12,15-17H,5-9H2 |
InChI 键 |
SXDRFUPNCYEBKI-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)CN2CCC(CC2)O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


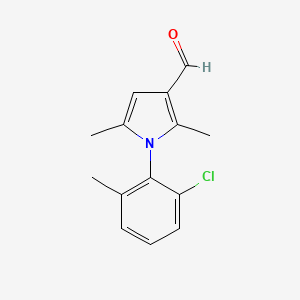
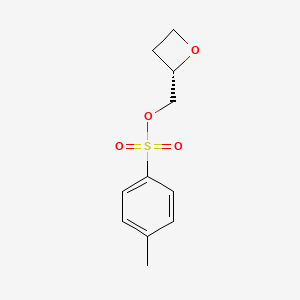
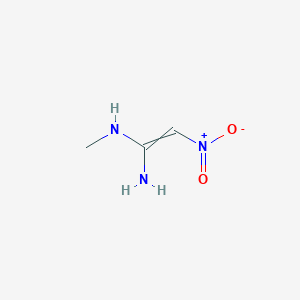
![benzyl({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11749070.png)
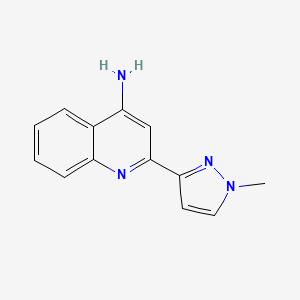
![{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11749087.png)

![Spiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-f]benzothiazole], 6'-methyl-](/img/structure/B11749102.png)
![5-methyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1-(2-methylpropyl)-1H-pyrazol-3-amine](/img/structure/B11749114.png)
![1-(2-fluoroethyl)-4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11749119.png)
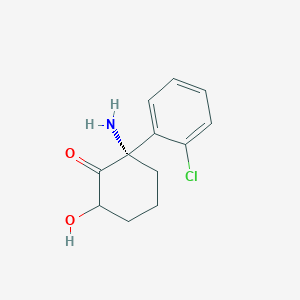
![N-[(1,5-Dimethyl-1H-pyrazol-4-YL)methyl]-1-ethyl-3-methyl-1H-pyrazol-4-amine](/img/structure/B11749131.png)
![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-5-amine](/img/structure/B11749132.png)
![1-(butan-2-yl)-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11749146.png)
